molecular formula C25H38OSn B172203 (4-Benzyloxyphenyl)tributylstannane CAS No. 145745-05-7

(4-Benzyloxyphenyl)tributylstannane

Cat. No.: B172203
CAS No.: 145745-05-7
M. Wt: 473.3 g/mol
InChI Key: DRDMDSYSKAAPQQ-UHFFFAOYSA-N
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Description

(4-Benzyloxyphenyl)tributylstannane, also known as [4-(Benzyloxy)phenyl]tributyltin, is an organotin compound with the empirical formula C25H38OSn. It is a derivative of tributyltin, where the tin atom is bonded to a phenyl group substituted with a benzyloxy group at the para position. This compound is primarily used in organic synthesis, particularly in Stille coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Benzyloxyphenyl)tributylstannane can be synthesized through the reaction of tributyltin hydride with 4-benzyloxyphenyl halides under palladium-catalyzed conditions. The reaction typically involves the use of a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) and a base like cesium carbonate in an inert atmosphere.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale, efficiency, and safety. Industrial production may involve continuous flow reactors to optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions: (4-Benzyloxyphenyl)tributylstannane primarily undergoes substitution reactions, particularly in Stille coupling reactions. It can also participate in oxidative addition and reductive elimination processes.

Common Reagents and Conditions:

    Stille Coupling Reactions: Utilizes palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), and bases like cesium carbonate. The reactions are typically carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Oxidative Addition: Involves the addition of halides or pseudohalides to the tin atom, facilitated by palladium catalysts.

    Reductive Elimination: Occurs under reducing conditions, often using hydride donors or electrochemical methods.

Major Products: The major products of these reactions are typically aryl-aryl coupled products, which are valuable intermediates in the synthesis of complex organic molecules.

Scientific Research Applications

(4-Benzyloxyphenyl)tributylstannane is widely used in scientific research due to its versatility in organic synthesis:

    Chemistry: It is a key reagent in Stille coupling reactions, enabling the formation of carbon-carbon bonds in the synthesis of complex organic molecules.

    Biology: While its direct applications in biology are limited, the compounds synthesized using this compound can have biological activity and are used in the development of pharmaceuticals.

    Medicine: The compound itself is not typically used in medicine, but its derivatives and the products of its reactions can be important in drug development.

    Industry: It is used in the synthesis of polymers, agrochemicals, and other industrially relevant organic compounds.

Mechanism of Action

The mechanism of action of (4-Benzyloxyphenyl)tributylstannane in Stille coupling reactions involves the following steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The aryl group from this compound is transferred to the palladium center, forming a palladium-aryl intermediate.

    Reductive Elimination: The two aryl groups on the palladium center couple to form the final product, regenerating the palladium catalyst.

Comparison with Similar Compounds

    Tributylphenylstannane: Similar in structure but lacks the benzyloxy group, making it less versatile in certain synthetic applications.

    Tributyltin hydride: Used in radical reactions and hydride transfer reactions but does not participate in Stille coupling.

    2-(Tributylstannyl)pyridine: Contains a pyridine ring instead of a phenyl ring, leading to different reactivity and applications.

Uniqueness: (4-Benzyloxyphenyl)tributylstannane is unique due to the presence of the benzyloxy group, which can influence the electronic properties and reactivity of the compound. This makes it particularly useful in Stille coupling reactions, where the electronic effects can enhance the efficiency and selectivity of the reaction.

Properties

IUPAC Name

tributyl-(4-phenylmethoxyphenyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11O.3C4H9.Sn/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;3*1-3-4-2;/h1,3-10H,11H2;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDMDSYSKAAPQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442301
Record name [4-(Benzyloxy)phenyl](tributyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145745-05-7
Record name [4-(Benzyloxy)phenyl](tributyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 145745-05-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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